Maldoxin

描述

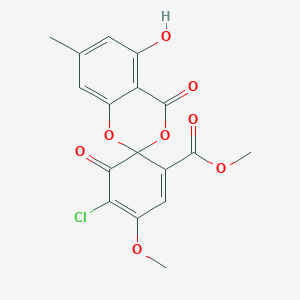

Maldoxin (C₁₆H₁₁ClO₆) is a cytotoxic natural product first isolated from the endophytic fungus Pestalotiopsis fici and later from Xylaria species . Structurally, it belongs to the 1,3-benzodioxin-4-one class, featuring a spirocyclic framework fused at the 6-position to a 2,4-cyclohexadienone moiety . Its biosynthesis is proposed to involve oxidative cleavage of anthraquinones (e.g., fragilin) to chloroisosulochrin, followed by oxidative cyclization and hydrolysis steps to yield dihydrothis compound (pestheic acid), which is further oxidized to this compound . This compound serves as a biosynthetic precursor to chloropupukeananin via Diels-Alder reactions with isopropenylallenes, highlighting its role in generating structural diversity in fungal metabolites .

属性

分子式 |

C17H13ClO8 |

|---|---|

分子量 |

380.7 g/mol |

IUPAC 名称 |

methyl 4'-chloro-5-hydroxy-3'-methoxy-7-methyl-4,5'-dioxospiro[1,3-benzodioxine-2,6'-cyclohexa-1,3-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H13ClO8/c1-7-4-9(19)12-10(5-7)25-17(26-16(12)22)8(15(21)24-3)6-11(23-2)13(18)14(17)20/h4-6,19H,1-3H3 |

InChI 键 |

WKBDCISNILFJRO-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C2C(=C1)OC3(C(=CC(=C(C3=O)Cl)OC)C(=O)OC)OC2=O)O |

同义词 |

maldoxin |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Dihydromaldoxin (Pestheic Acid, 7b)

- Structure: Lacks the spirocyclic dienone system, retaining a diphenyl ether backbone with a carboxylic acid group .

- Biosynthesis: Derived from chloroisosulochrin via hydrolysis of spirofuranone intermediates .

- Bioactivity : Inhibits endothelin type A (ETA) receptor binding (IC₅₀ = 20 μM) and intracellular Ca²⁺ mobilization in A10 cells .

Dechlorodihydrothis compound (7a)

- Structure: Non-chlorinated analogue of dihydrothis compound .

- Bioactivity : Higher ETA receptor inhibition (IC₅₀ = 1.5 μM) compared to chlorinated derivatives, suggesting chlorine substitution reduces receptor affinity .

Maldoxone (22b)

- Structure : Lactone formed by dehydration of dihydrothis compound .

- Synthesis: Generated during acidic hydrolysis of spirofuranone 6b, with yields up to 70% .

Dechlorothis compound (1a)

Key Findings :

- Chlorination Effects : Chlorine at the aromatic ring reduces ETA receptor binding affinity but enhances stability and diene reactivity in Diels-Alder cascades . For example, this compound’s reactive diene facilitates spontaneous cycloadditions, whereas dechlorothis compound is less reactive .

- Synthetic Accessibility: Chloroisosulochrin synthesis requires ortho-selective chlorination using sulfuryl chloride and 2,2,6,6-tetramethylpiperidine (TMP), achieving 58% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。